N,N-Diethyl-N-methylethanaminium acetate

Description

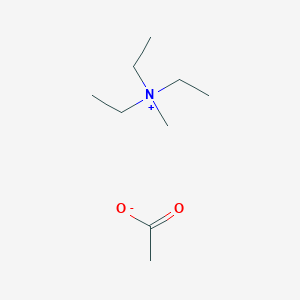

N,N-Diethyl-N-methylethanaminium acetate is a quaternary ammonium salt consisting of a positively charged ammonium ion and an acetate counterion. The cation structure includes a central nitrogen atom bonded to two ethyl groups (-C₂H₅), one methyl group (-CH₃), and an ethyl chain (-CH₂CH₃), forming a tetrahedral geometry. The molecular formula is C₉H₂₁NO₂, with a molecular weight of 175.27 g/mol.

Properties

CAS No. |

183864-95-1 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

triethyl(methyl)azanium;acetate |

InChI |

InChI=1S/C7H18N.C2H4O2/c1-5-8(4,6-2)7-3;1-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

NYYWLNZAQYSASA-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CC.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-methylethanaminium acetate typically involves the quaternization of N,N-diethylethanamine with methyl iodide, followed by anion exchange with acetate. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include acetonitrile or ethanol.

Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes.

Purification Steps: Including crystallization or distillation to obtain high purity products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N-methylethanaminium acetate undergoes various chemical reactions, including:

Substitution Reactions: Commonly with halides or other nucleophiles.

Oxidation and Reduction Reactions: Though less common, these can occur under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halides like chloride or bromide in solvents such as acetone or ethanol.

Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Substitution Reactions: Result in the formation of new quaternary ammonium salts.

Oxidation Reactions: Can lead to the formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

N,N-Diethyl-N-methylethanaminium acetate has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.

Biology: Employed in studies involving cell membrane permeability and ion transport.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-methylethanaminium acetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by:

Forming Ion Pairs: With reactants, allowing them to move between aqueous and organic phases.

Reducing Activation Energy: For reactions, thereby increasing reaction rates.

Comparison with Similar Compounds

a) N,N-Dimethylamine Acetate (C₄H₁₁NO₂)

b) N,N'-Dibenzylethylenediamine Diacetate (C₂₆H₃₂N₂O₄)

- Molecular Weight : 436.55 g/mol .

- Applications : Key component in prolonged-release penicillin formulations (e.g., benzathine benzylpenicillin) .

- Solubility : Low water solubility due to bulky benzyl groups, contrasting with N,N-Diethyl-N-methylethanaminium acetate’s higher polarity .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | C₉H₂₁NO₂ | 175.27 | Solid | Surfactants, drug delivery | Likely low toxicity |

| N,N-Dimethylamine acetate | C₄H₁₁NO₂ | 105.14 | Liquid | Catalysis, buffers | Irritant |

| N,N'-Dibenzylethylenediamine diacetate | C₂₆H₃₂N₂O₄ | 436.55 | Solid | Antibiotic formulations | Low systemic toxicity |

Tertiary Amine Derivatives

a) N,N-Diethylmethylamine (C₅H₁₃N)

b) Diethylaminoethyl Methacrylate (C₁₀H₁₉NO₂)

- Applications : Used in adhesives, coatings, and visible-light-cured dental composites .

- Toxicity: Known to cause contact allergies, highlighting the importance of substituent effects on biocompatibility .

Acetamide Derivatives

a) N,N-Diethylacetamide (C₆H₁₃NO)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.